Yttrium iodide

Catalog No.
S1507147
CAS No.
13470-38-7
M.F
I3Y
M. Wt
469.6193 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yttrium iodide

CAS Number

13470-38-7

Product Name

Yttrium iodide

IUPAC Name

yttrium(3+);triiodide

Molecular Formula

I3Y

Molecular Weight

469.6193 g/mol

InChI

InChI=1S/3HI.Y/h3*1H;/q;;;+3/p-3

InChI Key

LFWQXIMAKJCMJL-UHFFFAOYSA-K

SMILES

[Y](I)(I)I

Canonical SMILES

[Y+3].[I-].[I-].[I-]

See also: Yttrium Iodide (preferred).

Yttrium iodide (YI3, CAS: 13470-38-7) is a highly crystalline, hygroscopic rare-earth halide utilized primarily as a heavy-halogen precursor in solid-state synthesis, scintillator manufacturing, and advanced electrolyte formulation. Characterized by a high melting point of approximately 1004 °C and a layered bismuth triiodide (BiI3) structure type, it provides distinct thermal and electronic properties compared to lighter yttrium halides [1]. Its large, highly polarizable iodide anion lattice makes it a critical procurement target for lowering activation energies in ionic conductors and narrowing bandgaps in luminescent materials, where standard chloride or bromide precursors cannot achieve the required performance metrics [2].

Substituting yttrium iodide (YI3) with lighter halides like yttrium chloride (YCl3) or yttrium bromide (YBr3) fundamentally alters the thermodynamic and electronic properties of the resulting materials, leading to failure in high-performance applications. In solid-state battery manufacturing, the tighter lattice of chloride precursors restricts sodium-ion migration, dropping electrolyte conductivity by up to five orders of magnitude [1]. In photonics, replacing the highly polarizable iodide anion widens the bandgap, which severely quenches the energy transfer to activator ions and reduces scintillation luminosity by over 90% [2]. Furthermore, the nearly 300 °C lower melting point of YCl3 compared to YI3 disrupts phase equilibria in high-temperature melt syntheses, causing premature vaporization and stoichiometric imbalances in the final ceramic or single-crystal product [3]. Consequently, YI3 is non-interchangeable when maximizing anion polarizability, lowering activation barriers, or extending thermal processing windows is required.

Anion Polarizability and Na+ Migration in Halide Solid Electrolytes

In the development of sodium superionic conductors, the choice of halide precursor dictates the activation energy for Na+ migration. Synthesizing the electrolyte with yttrium iodide enables the formation of the C2/m phase of Na3YI6, which leverages the larger, more polarizable iodide anion to expand the diffusion channels (octahedral-tetrahedral-octahedral pathways). This results in a room-temperature ionic conductivity of ~2.4 × 10^-4 S/cm with an activation energy of ~0.34 eV [1]. In contrast, utilizing the chloride analog (YCl3) yields Na3YCl6 in a P21/n phase, where tighter lattice constraints and lower polarizability severely restrict Na+ transport, resulting in a baseline conductivity of approximately 10^-9 S/cm [1].

Evidence DimensionRoom-temperature ionic conductivity and activation energy
Target Compound DataNa3YI6 (C2/m phase): ~2.4 × 10^-4 S/cm (Ea ~0.34 eV)
Comparator Or BaselineNa3YCl6 (P21/n phase): ~10^-9 S/cm
Quantified Difference~5 orders of magnitude higher ionic conductivity for the iodide-based electrolyte.
ConditionsRoom temperature (300 K) electrochemical impedance spectroscopy of synthesized Na3YX6 structures.

Procurement of YI3 is essential for formulating halide-based solid-state electrolytes where maximizing room-temperature sodium-ion mobility is the primary performance metric.

Luminous Yield in Cerium-Doped Scintillation Crystals

For radiation detection applications, the host lattice must efficiently transfer energy to the Ce3+ emission centers. Yttrium iodide possesses a narrower bandgap than its lighter halide counterparts, facilitating superior electron-hole pair migration to the activator ions. When doped with cerium, YI3:Ce achieves an exceptionally high luminous yield of approximately 98,600 photons/MeV [1]. Substituting YI3 with YCl3 yields a scintillator (YCl3:Ce) with a wider bandgap and a drastically lower luminosity of roughly 8,700 photons/MeV [2].

Evidence DimensionScintillation luminous yield (photons/MeV)
Target Compound DataYI3:Ce: ~98,600 photons/MeV (emission at ~549 nm)
Comparator Or BaselineYCl3:Ce: ~8,700 photons/MeV
Quantified Difference>10-fold increase in photon yield per MeV of incident radiation.
ConditionsX-ray or gamma-ray excitation of Ce3+-doped single crystals at room temperature.

Buyers developing high-resolution gamma-ray spectrometers or medical imaging detectors must select YI3 over YCl3 to achieve the necessary light output and energy resolution.

High-Temperature Phase Stability for Flux and Melt Synthesis

The thermal behavior of yttrium halides dictates their suitability as fluxes or precursors in high-temperature crystal growth (e.g., the Bridgman technique). Yttrium iodide exhibits a melting point of approximately 1004 °C, providing a stable, high-temperature liquid phase suitable for dissolving other refractory components without premature volatilization [1]. In comparison, yttrium chloride (YCl3) melts at 721 °C [1]. This nearly 300 °C difference means that YCl3 will melt and potentially volatilize at temperatures where YI3 remains a stable solid or a controlled melt, fundamentally altering the thermodynamic pathways during the synthesis of complex yttrium-containing ceramics.

Evidence DimensionMelting point
Target Compound DataYttrium iodide (YI3): ~1004 °C
Comparator Or BaselineYttrium chloride (YCl3): ~721 °C
Quantified Difference~283 °C higher melting point for YI3.
ConditionsStandard atmospheric pressure thermal analysis.

For manufacturers utilizing melt-growth techniques or high-temperature solid-state reactions, YI3 provides a wider thermal processing window before vaporization compared to lighter yttrium halides.

Steric and Solvation Effects in Hybrid Iodoplumbate Templating

In the synthesis of novel organic-inorganic hybrid materials, the choice of the metal halide precursor influences the resulting supramolecular architecture. Yttrium iodide readily forms bulky solvated complexes, such as [Y(DMF)8]I3, when dissolved in polar organic solvents [1]. The large ionic radius of the iodide counterions (~2.20 Å), combined with the bulky solvated yttrium center, acts as an effective structure-directing templating agent for complex iodoplumbate networks. Lighter halides like YCl3 provide smaller counterions (~1.81 Å for Cl-) and different solvation thermodynamics, which often fail to stabilize the same expanded hybrid crystal lattices, leading to different phase formations or lower yields of the desired 3D architectures [1].

Evidence DimensionPrecursor templating efficacy and steric bulk
Target Compound DataYI3 forms large [Y(solvent)8]I3 templating structures that stabilize expanded hybrid iodoplumbate networks.
Comparator Or BaselineYCl3 (smaller chloride counterions)
Quantified DifferenceIodide's larger ionic radius (~2.20 Å vs Cl- at ~1.81 Å) provides the necessary steric volume to template specific open-framework hybrid structures.
ConditionsSolution-phase synthesis in coordinating solvents (e.g., DMF, THF).

Researchers synthesizing novel hybrid perovskites or complex coordination polymers must procure YI3 to access the specific steric and electronic templating effects unique to the heavy iodide anion.

High-Performance Solid-State Sodium Batteries

YI3 is the required precursor for synthesizing Na3YI6 superionic conductors. Because the polarizable iodide lattice is strictly necessary to achieve >10^-4 S/cm room-temperature conductivity, substituting with YCl3 is not viable for commercial solid-state battery electrolyte formulations [1].

Advanced Scintillation Crystal Manufacturing

In the production of radiation detectors for medical imaging (PET scanners) and homeland security, YI3 is utilized to grow Ce-doped single crystals via the Bridgman technique. Its narrow bandgap enables an exceptional ~98,600 photons/MeV luminosity, making it the right choice over lighter halides for high-resolution gamma-ray spectroscopy [2].

High-Temperature Flux Synthesis of Yttrium Ceramics

YI3 is employed as a stable, high-melting (~1004 °C) flux or precursor in the solid-state synthesis of yttrium-based phosphors, superconductors (YBCO), and magnetic materials. It is selected over YCl3 in processes where the precursor must remain in a stable melt phase without premature volatilization at elevated temperatures [3].

Structure-Directing Agent for Hybrid Perovskites

In advanced coordination chemistry, solvated YI3 complexes (e.g., in DMF or THF) are used to template the crystallization of novel organic-inorganic iodoplumbate networks. The large steric bulk of the iodide counterions is critical for stabilizing these expanded 3D architectures, a structural feat not easily replicated with YCl3 [4].

Hydrogen Bond Acceptor Count

3

Exact Mass

469.6193 g/mol

Monoisotopic Mass

469.6193 g/mol

Heavy Atom Count

4

Other CAS

13470-38-7

Wikipedia

Yttrium iodide

General Manufacturing Information

Yttrium iodide (YI3): INACTIVE

Dates

Last modified: 08-15-2023

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